2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-{[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]amino}-2-oxoethyl)acetamide
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Overview
Description
“N-({[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including hydroxyl, carbamoyl, and chromenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-({[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE” likely involves multi-step organic synthesis. The process may start with the preparation of the decahydroisoquinoline and chromenyl intermediates, followed by their coupling through carbamoylation and esterification reactions. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chromenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as acting as a drug candidate for treating various diseases.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **N-({[2-(4A-HYDROXY-DECALIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE
- **N-({[2-(4A-HYDROXY-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE
Uniqueness
The uniqueness of “N-({[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]CARBAMOYL}METHYL)-2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H35N3O7 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetamide |
InChI |
InChI=1S/C27H35N3O7/c1-3-18-12-25(34)37-26-17(2)21(8-7-20(18)26)36-16-23(32)28-13-22(31)29-14-24(33)30-11-10-27(35)9-5-4-6-19(27)15-30/h7-8,12,19,35H,3-6,9-11,13-16H2,1-2H3,(H,28,32)(H,29,31) |
InChI Key |
SNXKESNSEZNQHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
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